molecular formula C9H12O B062486 2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl-(9CI) CAS No. 181276-85-7

2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl-(9CI)

Cat. No.: B062486
CAS No.: 181276-85-7
M. Wt: 136.19 g/mol
InChI Key: MVVJLDSFPWOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is an organic compound with a unique structure that includes an ethynyl group and a cyclopentenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4,4-dimethyl-2-cyclopenten-1-one.

    Reduction: The final step involves the reduction of the intermediate product to yield 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group and the cyclopentenol ring play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its cytotoxicity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is unique due to the presence of both an ethynyl group and a cyclopentenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

181276-85-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol

InChI

InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3

InChI Key

MVVJLDSFPWOYPD-UHFFFAOYSA-N

SMILES

CC1(CC(C(=C1)C#C)O)C

Canonical SMILES

CC1(CC(C(=C1)C#C)O)C

Synonyms

2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI)

Origin of Product

United States

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